molecular formula C9H11FN2O4 B7800380 2',3'-Dideoxy-3'-fluorouridine CAS No. 207128-22-1

2',3'-Dideoxy-3'-fluorouridine

Cat. No.: B7800380
CAS No.: 207128-22-1
M. Wt: 230.19 g/mol
InChI Key: BKIUEHLYJFLWPK-SHYZEUOFSA-N
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Description

2',3'-Dideoxy-3'-fluorouridine (3'-FdU) is a fluorinated nucleoside analog characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose ring, with a fluorine atom substituted at the 3' position. This structural modification confers resistance to enzymatic degradation and enhances its ability to inhibit viral replication. 3'-FdU exhibits antiretroviral activity, particularly against HIV-1, by targeting reverse transcriptase (RT) after intracellular phosphorylation to its active triphosphate form . Its metabolic stability and low toxicity profile distinguish it from earlier nucleoside analogs like zidovudine (AZT) and didanosine (ddI) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUEHLYJFLWPK-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034059
Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41107-56-6, 207128-22-1
Record name 2′,3′-Dideoxy-3′-fluorouridine
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Record name 3'-Fluoro-2',3'-dideoxyuridine
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Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)-
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Record name 3′-Fluoro-2′,3′-dideoxyuridine
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Record name 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran
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Record name 2',3'-Dideoxy-3'-fluorouridine
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under anhydrous conditions in a non-polar solvent such as dichloromethane or tetrahydrofuran. DAST acts as a fluorinating agent, converting the 3'-hydroxyl group into a fluorine atom via a nucleophilic substitution mechanism. The process typically requires temperatures between -20°C and 0°C to minimize side reactions, such as over-fluorination or degradation of the nucleobase. After 12–24 hours, the crude product is purified using silica gel chromatography, yielding 3'-FddUrd with a reported purity of >95%.

Key Parameters:

ParameterValue
Starting Material2'-Deoxyuridine
Fluorinating AgentDAST
SolventDichloromethane
Temperature-20°C to 0°C
Reaction Time12–24 hours
Yield60–70% (after purification)

Hydroxymethylation and Oxidation Route

An alternative synthesis route involves the hydroxymethylation of 3'-azido-2',3'-dideoxyuridine (3'-AzddUrd) followed by oxidation. This method, described by Poznanski et al. (1997), introduces a hydroxymethyl group at the 5'-position before fluorination.

Stepwise Synthesis

  • Hydroxymethylation : 3'-AzddUrd is reacted with 36% formaldehyde in a strongly alkaline aqueous solution (pH >12) at 65°C for 4 days. This step introduces a hydroxymethyl (-CH2OH) group at the 5'-position, forming 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine.

  • Fluorination : The intermediate undergoes fluorination using DAST under conditions similar to the direct fluorination method.

  • Purification : The product is isolated via preparative liquid chromatography (PLC), achieving yields of 78% for the final 3'-FddUrd.

Advantages and Limitations

  • Advantage : This method allows for modular functionalization, enabling the synthesis of derivatives with varied substituents.

  • Limitation : The multi-step process reduces overall yield compared to direct fluorination.

Alternative Synthetic Approaches

Potassium Persulfate-Mediated Oxidation

A modified Itahara-Koga oxidation method employs potassium persulfate (K2S2O8) in a neutral aqueous buffer to oxidize 3'-azido-2',3'-dideoxyuridine precursors. While this approach avoids harsh alkaline conditions, yields are lower (35–38%) due to competing side reactions.

Reductive Amination Pathway

3'-FddUrd can also be synthesized via reductive amination of 3'-amino-2',3'-dideoxyuridine intermediates using triphenylphosphine in pyridine. However, this method is less favored due to the complexity of handling amine intermediates and lower scalability.

Industrial-Scale Production Considerations

Industrial synthesis of 3'-FddUrd prioritizes cost-effectiveness and scalability. Key considerations include:

Solvent Selection

  • Non-Polar Solvents : Dichloromethane and toluene are preferred for their compatibility with DAST and ease of removal via distillation.

  • Aqueous Systems : Limited to hydroxymethylation steps due to DAST’s moisture sensitivity.

Purification Techniques

  • Crystallization : Ethanol-water mixtures are used to crystallize 3'-FddUrd, achieving >99% purity.

  • Chromatography : Reserved for small-scale production due to high costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Fluorination60–7095HighModerate
Hydroxymethylation7898ModerateLow
K2S2O8 Oxidation35–3890LowHigh

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and non-fluorinated uridine derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

2’,3’-Dideoxy-3’-fluorouridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral properties, particularly against HIV, and its potential as an anticancer agent.

    Industry: Utilized in the production of antiviral drugs and research chemicals.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluorouridine involves the inhibition of DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination. This process effectively halts the proliferation of viruses and cancer cells. The compound targets the viral reverse transcriptase enzyme and cellular DNA polymerases, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83)

  • Structure and Mechanism : 935U83 incorporates a chlorine atom at the 5-position of the uracil base. Like 3'-FdU, it inhibits HIV-1 RT but shows broader efficacy against AZT-, ddI-, and ddC-resistant strains .
  • Potency : In vitro, 935U83 has an IC₅₀ of 1.8 µM against clinical HIV-1 isolates, which is higher (less potent) than AZT (0.23 µM) and ddC (0.03 µM) but retains activity against resistant variants .
  • Toxicity : Demonstrates lower cytotoxicity in erythroid progenitor cells (IC₅₀ >400 µM vs. AZT’s 0.30 µM) and mild reversible anemia in animal models .
  • Pharmacokinetics : High oral bioavailability (86% in mice, 60% in monkeys) with plasma concentrations 100× above IC₅₀ levels .
Parameter 935U83 3'-FdU AZT
IC₅₀ (HIV-1) 1.8 µM Data limited 0.23 µM
Cytotoxicity IC₅₀ >400 µM Low (inferred) IC₅₀ 0.30 µM
Oral Bioavailability 60–86% Not reported ~60%

5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd)

  • Structure : Differs from 3'-FdU by a 5-fluoro substitution on the uracil base.
  • Mechanism : Inhibits thymidylate synthetase (TS) via its 5'-phosphate metabolite (3'-FFdUMP), forming a tight-binding complex with TS and 5,10-methylenetetrahydrofolate (Ki = 0.13 mM) .
  • Metabolism: Not a substrate for thymidine phosphorylase, reducing catabolic breakdown compared to 5-fluorouracil (5-FU) derivatives .
  • Activity: Weak noncompetitive inhibition of thymidine phosphorylase (Ki = 1.7 mM) but prolonged TS inhibition due to slow dissociation (koff = 1.4 × 10⁻² min⁻¹) .

2',3'-Dideoxy-3'-thiacytidine (3TC, Lamivudine)

  • Structure : Replaces the 3'-oxygen with a sulfur atom.
  • Mechanism : Active against HBV and HIV via RT inhibition. The (-)-enantiomer is pharmacologically active, while 3'-FdU lacks stereoisomerism .
  • Resistance Profile : Prone to M184V mutations in HIV RT, whereas 3'-FdU’s resistance profile remains less characterized .

2',3'-Dideoxy-3'-fluoro-2'-methylidene Nucleosides

  • Structure : Features a methylidene group at the 2' position, altering sugar puckering and base stacking.
  • Activity : Moderate anti-HIV and antiproliferative effects (e.g., L1210 leukemia cells), but less potent than 935U83 .

Structural and Functional Insights

  • Fluorine Substitution: The 3'-fluoro group in 3'-FdU and analogs enhances metabolic stability by resisting phosphorylation and nuclease cleavage, a critical advantage over non-fluorinated dideoxynucleosides like ddC .
  • Enzyme Interactions : Fluorine’s electronegativity disrupts hydrogen bonding in enzymes. For example, 3'-FdU’s triphosphate inhibits RT competitively, while 3'-FFdUMP forms irreversible complexes with TS .
  • Toxicity : Fluorination reduces mitochondrial toxicity compared to ddC, which inhibits DNA polymerase γ .

Pharmacokinetic and Clinical Considerations

  • 3TC : Approved for HIV/HBV, with bioavailability >80%, highlighting the clinical impact of structural optimizations .

Biological Activity

2',3'-Dideoxy-3'-fluorouridine (3'-FFdUrd) is a fluorinated nucleoside analogue that has garnered significant attention for its biological activity, particularly in the context of antiviral research and as a potential therapeutic agent against HIV. This article delves into the biological activity of 3'-FFdUrd, summarizing key findings from various studies, including its mechanisms of action, efficacy against viral infections, and pharmacological properties.

3'-FFdUrd functions primarily as an inhibitor of viral replication. It is not a substrate for dThd phosphorylase but acts as a weak noncompetitive inhibitor with a Ki value of 1.7 mM. In contrast, its phosphorylated form, 3'-FFdUMP, exhibits competitive inhibition of dTMP synthetase with a Ki of 0.13 mM when both substrate and inhibitor are present . This dual mechanism highlights its potential utility in disrupting nucleotide synthesis pathways crucial for viral replication.

Efficacy Against HIV

Research has demonstrated that 3'-FFdUrd exhibits significant antiviral activity against HIV-1. In vitro studies reported an average IC50 value of approximately 1.8 µM against fresh clinical isolates of HIV-1 from patients naive to AZT . This potency is comparable to other nucleoside analogues, indicating its potential as a therapeutic agent.

Comparative Studies

A comparative analysis of 3'-FFdUrd with other antiviral agents revealed that it retains efficacy against HIV strains resistant to commonly used drugs such as AZT and ddI. The metabolic and toxicological profile of 3'-FFdUrd is favorable, showing lower toxicity levels compared to established treatments .

Other Viral Targets

Beyond HIV, 3'-FFdUrd has shown promise in preliminary studies against other viruses. For instance, it was part of a screening process for antiviral efficacy against flaviviruses, where it demonstrated moderate cytotoxicity but significant antiviral effects at higher concentrations .

Absorption and Distribution

Pharmacokinetic evaluations indicate that 3'-FFdUrd has good oral bioavailability (approximately 60% in monkeys) and exhibits less extensive metabolism compared to AZT . Its distribution profile suggests effective penetration into tissues relevant for antiviral activity.

Toxicity Profile

In toxicity assessments using human erythrocyte progenitor cells, the IC50 for 3'-FFdUrd was found to be greater than 400 µM, indicating a high safety margin when compared to other nucleoside analogues like FLT (0.07 µM) and AZT (0.30 µM) . Animal studies further corroborate these findings, with mild reversible effects observed at high doses without significant adverse outcomes.

Clinical Relevance

Several clinical trials have been initiated to evaluate the therapeutic potential of 3'-FFdUrd in HIV-infected patients. Initial results suggest that it may provide an effective alternative or adjunct therapy for individuals with drug-resistant strains of the virus.

Research Findings Summary Table

Study ReferenceVirus TypeIC50 (µM)MechanismKey Findings
HIV-11.8Inhibitor of dTMP synthetaseEffective against resistant strains
FlavivirusN/AAntiviral activityModerate cytotoxicity; significant antiviral effects
HIV-11.8Reverse transcriptase inhibitionFavorable toxicity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',3'-Dideoxy-3'-fluorouridine, and how do reaction conditions influence stereochemical outcomes?

  • The synthesis typically involves fluorination at the 3' position using reagents like phosphorus trichloride (PCl₃) in multistep reactions. Stereochemical control is critical, as improper conditions may lead to undesired β-anomers. Conformational analysis via NMR or X-ray crystallography is recommended to verify stereospecificity . For example, Mikhailopulo et al. (2003) demonstrated that fluorination under anhydrous conditions with controlled temperature (-20°C to 0°C) minimizes epimerization .

Q. How does the fluorine substitution at the 3' position affect the compound's conformation and interaction with viral polymerases?

  • Fluorine’s electronegativity induces a "pseudo-2'-endo" sugar pucker, altering the ribose ring conformation and reducing rotational flexibility. This rigidity enhances binding specificity to viral polymerases (e.g., HIV-1 reverse transcriptase) by mimicking natural deoxyribose. Computational docking studies paired with kinetic assays (e.g., IC₅₀ measurements) are essential to validate these interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in antiviral efficacy data across different cell lines or assay formats?

  • Discrepancies often arise from variations in cell permeability, metabolic enzyme expression (e.g., deoxycytidine kinase), or assay sensitivity. To address this:

  • Standardize cell lines : Use primary lymphocytes for HIV studies instead of transformed lines (e.g., MT-4), as the latter may lack key nucleoside transporters .
  • Control for metabolic activation : Co-administer kinase inhibitors (e.g., tetrahydrouridine) to assess prodrug dependence on phosphorylation .
  • Validate with orthogonal assays : Combine plaque reduction assays with qPCR-based viral load quantification .

Q. What strategies are employed to study the metabolic activation of this compound by cellular kinases?

  • Enzyme kinetics : Use purified deoxycytidine kinase (dCK) to measure phosphorylation rates via HPLC-MS. For instance, dCK’s catalytic efficiency (kcat/Km) for this compound is ~5–10% of natural substrates like deoxycytidine .
  • Knockout models : CRISPR-Cas9-engineered dCK-deficient cell lines can isolate kinase-specific effects .
  • Radiolabeled tracers : Incorporate ³H or ¹⁴C isotopes to track intracellular metabolite distribution .

Q. How to design experiments to assess the impact of structural modifications on resistance profiles in viral strains?

  • Resistance selection : Serial passage of viruses (e.g., HIV-1) under increasing drug pressure to identify mutations (e.g., M184V in RT). Compare resistance profiles with parent compounds like 3TC (lamivudine) .
  • Molecular dynamics (MD) simulations : Model polymerase binding pocket interactions to predict steric clashes or hydrogen-bond disruptions caused by fluorine .
  • Structure-activity relationship (SAR) : Synthesize 5-substituted analogs (e.g., 5-fluoro or 5-methyl) to evaluate steric and electronic effects on potency .

Data Interpretation and Experimental Design

Q. What analytical techniques are critical for characterizing this compound and its metabolites?

  • NMR spectroscopy : ¹⁹F-NMR quantifies fluorinated metabolites in biological matrices .
  • Mass spectrometry (MS) : High-resolution LC-MS/MS identifies phosphorylated derivatives (e.g., mono-, di-, and triphosphates) in cellular extracts .
  • X-ray crystallography : Resolve 3D structures of drug-enzyme complexes to guide rational design .

Q. How can researchers address low bioavailability or cytotoxicity in preclinical studies?

  • Prodrug strategies : Synthesize 5'-O-acyl esters (e.g., acetyl or fatty acyl) to enhance lipophilicity and membrane permeability. Anti-HIV assays in PBMCs showed 5'-O-acetyl derivatives improve efficacy by 3–5-fold .
  • Cytotoxicity screening : Use MTT assays on human hepatocyte lines (e.g., HepG2) to identify off-target effects. Compare selectivity indices (CC₅₀/EC₅₀) with approved analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dideoxy-3'-fluorouridine
Reactant of Route 2
2',3'-Dideoxy-3'-fluorouridine

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